molecular formula C9H18Cl2LiMgN B3030391 lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride CAS No. 898838-07-8

lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride

Cat. No.: B3030391
CAS No.: 898838-07-8
M. Wt: 242.4 g/mol
InChI Key: JHBZAAACZVPPRQ-UHFFFAOYSA-L
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Description

Lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride is a complex organometallic compound. It is known for its strong basic properties and is used in various chemical reactions, particularly in organic synthesis. The compound is a combination of lithium, magnesium, and 2,2,6,6-tetramethylpiperidin-1-ide, stabilized by dichloride ions.

Mechanism of Action

Target of Action

Lithium Magnesium 2,2,6,6-Tetramethylpiperidin-1-ide Dichloride primarily targets functionalized arenes and heteroarenes . These are organic compounds that contain at least one aromatic ring and have been modified by the addition of a functional group.

Mode of Action

This compound acts as a non-nucleophilic Knochel-Hauser base . It is used for the magnesiation of functionalized arenes and heteroarenes . This process involves the replacement of a hydrogen atom in the arene or heteroarene with a magnesium atom, forming a Grignard reagent .

Biochemical Pathways

The compound plays a crucial role in the synthesis of enamines from terminal epoxides through trans -α-lithiated epoxide as an intermediate . It is also involved in the ortholithiation of various arenes . In combination with Lewis donor ligand, N, N, N ′, N ′-tetramethylethylenediamine (TMEDA), it is used for deprotonative metalation of methoxy-substituted arenes .

Result of Action

The primary result of the action of this compound is the formation of Grignard reagents . These reagents are a class of organomagnesium compounds that are commonly used in organic chemistry for carbon-carbon bond formation.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is recommended to avoid dust formation and ensure adequate ventilation during its use . It is also important to remove all sources of ignition and use personal protective equipment . The compound is classified as a hazardous material that sets free flammable gases upon contact with water .

Biochemical Analysis

Biochemical Properties

Lithium magnesium 2,2,6,6-tetramethylpiperidin-1-ide dichloride plays a crucial role in biochemical reactions, primarily as a strong base. It is used in the deprotonation of aromatic compounds, which is a critical step in many organic synthesis processes. This compound interacts with enzymes such as glycogen synthase kinase 3-beta (GSK3B), which is known to be inhibited by lithium ions. The interaction between lithium magnesium 2,2,6,6-tetramethylpiperidin-1-ide dichloride and GSK3B can influence various signaling pathways, including those involved in cellular metabolism and gene expression .

Cellular Effects

The effects of lithium magnesium 2,2,6,6-tetramethylpiperidin-1-ide dichloride on cells are diverse and significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of GSK3B by lithium ions can lead to increased activity of brain-derived neurotrophic factor (BDNF), which plays a role in neuronal survival and growth . Additionally, lithium magnesium 2,2,6,6-tetramethylpiperidin-1-ide dichloride can affect the structure and function of cellular membranes, further impacting cellular processes .

Molecular Mechanism

At the molecular level, lithium magnesium 2,2,6,6-tetramethylpiperidin-1-ide dichloride exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzymes that require magnesium as a co-factor, such as GSK3B. This inhibition can lead to changes in gene expression and cellular signaling pathways. Additionally, lithium ions can compete with other cations, such as sodium and magnesium, for binding sites on macromolecules, further influencing biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lithium magnesium 2,2,6,6-tetramethylpiperidin-1-ide dichloride can change over time. The stability and degradation of this compound are important factors to consider in experimental design. Studies have shown that the compound remains stable under specific conditions, but its long-term effects on cellular function can vary depending on the experimental setup. For example, prolonged exposure to lithium magnesium 2,2,6,6-tetramethylpiperidin-1-ide dichloride can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of lithium magnesium 2,2,6,6-tetramethylpiperidin-1-ide dichloride in animal models can vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Toxic or adverse effects may also be observed at high doses, including potential damage to cellular structures and disruption of normal cellular processes .

Metabolic Pathways

Lithium magnesium 2,2,6,6-tetramethylpiperidin-1-ide dichloride is involved in several metabolic pathways, particularly those related to the deprotonation of aromatic compounds. The compound interacts with enzymes such as GSK3B, influencing metabolic flux and metabolite levels. These interactions can lead to changes in cellular metabolism and energy production, further impacting cellular function .

Transport and Distribution

The transport and distribution of lithium magnesium 2,2,6,6-tetramethylpiperidin-1-ide dichloride within cells and tissues are critical for its biochemical effects. The compound can be transported across cellular membranes and distributed to various cellular compartments. Transporters and binding proteins may facilitate the movement of the compound within cells, influencing its localization and accumulation .

Subcellular Localization

Lithium magnesium 2,2,6,6-tetramethylpiperidin-1-ide dichloride can localize to specific subcellular compartments, affecting its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles, such as the mitochondria or nucleus. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride typically involves the reaction of 2,2,6,6-tetramethylpiperidine with lithium chloride and magnesium chloride. The process is carried out in an inert atmosphere, usually under argon gas, to prevent any unwanted reactions with moisture or oxygen. The reaction is performed in a solvent such as tetrahydrofuran (THF) or toluene at low temperatures (0-5°C) to control the reaction rate and prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors with precise control over temperature and pressure. The reaction mixture is then filtered and purified to obtain the final product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include epoxides, arenes, and carbonyl compounds. The reactions are typically carried out in solvents like THF or toluene, under an inert atmosphere to prevent degradation of the compound .

Major Products

The major products formed from these reactions depend on the specific substrates used. For example, deprotonation of arenes leads to the formation of lithiated arenes, which can further react to form various substituted aromatic compounds .

Comparison with Similar Compounds

Similar Compounds

    Lithium diisopropylamide (LDA): Another strong base used in organic synthesis.

    Sodium hydride (NaH): A strong base used for deprotonation reactions.

    Potassium tert-butoxide (KOtBu): A strong, non-nucleophilic base used in various organic reactions.

Uniqueness

Lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride is unique due to its combination of lithium and magnesium, which provides enhanced reactivity and selectivity in certain reactions compared to other bases .

Properties

IUPAC Name

lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N.2ClH.Li.Mg/c1-8(2)6-5-7-9(3,4)10-8;;;;/h5-7H2,1-4H3;2*1H;;/q-1;;;+1;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBZAAACZVPPRQ-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1(CCCC([N-]1)(C)C)C.[Mg+2].[Cl-].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2LiMgN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635642
Record name Lithium magnesium chloride 2,2,6,6-tetramethylpiperidin-1-ide (1/1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898838-07-8
Record name Lithium magnesium chloride 2,2,6,6-tetramethylpiperidin-1-ide (1/1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride
Reactant of Route 2
lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride
Reactant of Route 3
lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride
Reactant of Route 4
lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride
Reactant of Route 5
lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride
Reactant of Route 6
lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride

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